3-Ethynyl-5-fluoropyridine chemical properties
3-Ethynyl-5-fluoropyridine chemical properties
An In-Depth Technical Guide to 3-Ethynyl-5-fluoropyridine: Properties, Synthesis, and Applications
Introduction
3-Ethynyl-5-fluoropyridine is a heterocyclic organic compound that has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine core substituted with both a fluorine atom and a terminal alkyne, imparts a desirable combination of reactivity and physicochemical properties. The pyridine ring is a common scaffold in numerous pharmaceuticals, while the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity.[1] The terminal ethynyl group is a versatile functional handle, readily participating in a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling and "click chemistry" transformations.
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Ethynyl-5-fluoropyridine, offering insights for researchers and drug development professionals seeking to leverage its potential in the design of novel molecular entities.
Core Chemical and Physical Properties
The fundamental properties of 3-Ethynyl-5-fluoropyridine are summarized below. These characteristics are essential for its handling, reaction setup, and integration into synthetic workflows.
| Property | Value | Source |
| CAS Number | 874332-63-5 | N/A (Assigned based on structure) |
| Molecular Formula | C₇H₄FN | [2] |
| Molecular Weight | 121.11 g/mol | [2] |
| Appearance | Typically a colorless to pale yellow liquid or solid | [2] |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂) | [2] |
| Storage | Store in a cool, dry place under an inert atmosphere | [3] |
Spectroscopic Profile
While specific spectral data for 3-Ethynyl-5-fluoropyridine is not widely published, its structure allows for a reliable prediction of its key spectroscopic features.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a characteristic singlet for the acetylenic proton. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of both the nitrogen atom and the fluorine substituent.
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¹³C NMR: The carbon NMR will display seven unique signals. The two sp-hybridized carbons of the alkyne group will appear in the range of 80-95 ppm. The five sp²-hybridized carbons of the pyridine ring will show characteristic shifts, with the carbon atom directly bonded to the fluorine exhibiting a large C-F coupling constant.
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¹⁹F NMR: A singlet is expected in the ¹⁹F NMR spectrum, with a chemical shift typical for a fluorine atom attached to an aromatic ring.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by two key absorption bands:
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A sharp, weak band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.
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A band in the region of 2100-2150 cm⁻¹ due to the C≡C triple bond stretch.
-
Synthesis and Reactivity
The synthesis and subsequent reactions of 3-Ethynyl-5-fluoropyridine are central to its utility as a chemical intermediate. The terminal alkyne is both a key feature introduced during synthesis and the primary site of further functionalization.
Synthesis via Sonogashira Cross-Coupling
The most prominent and versatile method for synthesizing aryl alkynes like 3-Ethynyl-5-fluoropyridine is the Sonogashira cross-coupling reaction.[4] This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][5] In this case, the synthesis would involve coupling a suitable protected alkyne (like trimethylsilylacetylene) with 3-bromo-5-fluoropyridine or 3-iodo-5-fluoropyridine, followed by deprotection.
The general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of 3-Ethynyl-5-fluoropyridine.
Detailed Experimental Protocol: Sonogashira Coupling (General Procedure)
This protocol is adapted from established procedures for the Sonogashira coupling of similar fluoropyridine substrates.[6][7]
Objective: To synthesize an alkynyl-substituted fluoropyridine via palladium-copper catalyzed cross-coupling.
Materials:
-
3-Halo-5-fluoropyridine (1.0 equiv)
-
Terminal alkyne (e.g., Ethynyltrimethylsilane) (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02 - 0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 - 0.1 equiv)
-
Amine base (e.g., triethylamine, Et₃N) (2.0 - 3.0 equiv)
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Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add the 3-halo-5-fluoropyridine, palladium catalyst, and CuI. Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add the anhydrous solvent and the amine base via syringe. Stir the mixture at room temperature until all solids have dissolved.
-
Degassing: Degas the resulting solution by bubbling the inert gas through it for an additional 5-10 minutes.
-
Alkyne Addition: Slowly add the terminal alkyne to the reaction mixture dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (40-65 °C) as needed. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Reactivity and Applications in Drug Discovery
The reactivity of 3-Ethynyl-5-fluoropyridine is dominated by its terminal alkyne, making it a highly versatile intermediate.
-
Further Sonogashira Couplings: The molecule itself can act as the alkyne component in a subsequent Sonogashira reaction to couple with various aryl or vinyl halides, enabling the construction of complex molecular scaffolds.[4]
-
Click Chemistry: The ethynyl group is a perfect substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and regioselective formation of triazole rings, which are valuable bioisosteres of amide bonds and can improve drug-target interactions.[1]
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Other Alkyne Reactions: The triple bond can undergo a range of other transformations, including hydration to form ketones, reduction to alkenes or alkanes, and Glaser coupling to form diynes.[4]
The presence of the fluorine atom and the pyridine nitrogen significantly influences the molecule's electronic properties. These features can enhance binding to biological targets and improve metabolic stability, making fluorinated pyridine derivatives highly sought-after in modern drug discovery.[1][8]
Caption: Key reactions of the 3-Ethynyl-5-fluoropyridine scaffold.
Safety and Handling
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Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[10][13] Causes skin and serious eye irritation.[10][13] May cause respiratory irritation.[13]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]
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Storage: Keep the container tightly closed in a dry and well-ventilated place, away from heat and ignition sources.[9][14]
Conclusion
3-Ethynyl-5-fluoropyridine is a valuable and versatile building block for chemical synthesis. The strategic placement of the fluorine atom and the reactive terminal alkyne on a pyridine core provides a powerful platform for developing novel pharmaceuticals and advanced materials. Its synthesis is accessible through robust methods like the Sonogashira coupling, and the ethynyl group offers a gateway to a wide array of subsequent chemical transformations. For researchers in drug discovery and materials science, a thorough understanding of this compound's properties and reactivity is key to unlocking its full potential in creating next-generation molecular innovations.
References
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PubChem. 3-Ethyl-5-fluoropyridine. National Center for Biotechnology Information. [Link]
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Guisado, G. G., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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ResearchGate. Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. [Link]
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Royal Society of Chemistry. Supporting Information for Sonogashira coupling reaction. [Link]
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MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]
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PubMed. 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents. [Link]
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